molecular formula C12H15N5O2S B269955 N-(2-methoxyphenyl)-3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propanamide

N-(2-methoxyphenyl)-3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propanamide

Cat. No.: B269955
M. Wt: 293.35 g/mol
InChI Key: WVJKZJUTVOLOGS-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propanamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a methoxyphenyl group, a methyltetrazolyl group, and a sulfanylpropanamide moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the methyltetrazole ring: This can be achieved by reacting a suitable nitrile with sodium azide under acidic conditions.

    Attachment of the methoxyphenyl group: This step involves the nucleophilic substitution of a halogenated methoxybenzene with the previously formed methyltetrazole.

    Formation of the sulfanylpropanamide moiety: This can be done by reacting a suitable thiol with a propanamide derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propanamide involves its interaction with specific molecular targets and pathways. The methyltetrazole group can interact with enzymes or receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-3-(1-methyltetrazol-5-yl)thioacetamide
  • N-(2-methoxyphenyl)-3-(1-methyltetrazol-5-yl)sulfanylbutanamide

Uniqueness

N-(2-methoxyphenyl)-3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials.

Properties

Molecular Formula

C12H15N5O2S

Molecular Weight

293.35 g/mol

IUPAC Name

N-(2-methoxyphenyl)-3-(1-methyltetrazol-5-yl)sulfanylpropanamide

InChI

InChI=1S/C12H15N5O2S/c1-17-12(14-15-16-17)20-8-7-11(18)13-9-5-3-4-6-10(9)19-2/h3-6H,7-8H2,1-2H3,(H,13,18)

InChI Key

WVJKZJUTVOLOGS-UHFFFAOYSA-N

SMILES

CN1C(=NN=N1)SCCC(=O)NC2=CC=CC=C2OC

Canonical SMILES

CN1C(=NN=N1)SCCC(=O)NC2=CC=CC=C2OC

Origin of Product

United States

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